molecular formula C22H23N3O4 B5583802 methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B5583802
M. Wt: 393.4 g/mol
InChI Key: QBBCGWIJFXEQCU-UHFFFAOYSA-N
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Description

This compound is part of a broader category of chemicals that are studied for their potential in various biochemical and pharmaceutical applications. The interest in such compounds typically lies in their unique structures and the diverse chemical properties these structures may impart.

Synthesis Analysis

The synthesis of complex molecules involving benzofuran and piperazine units often requires multiple steps, including condensation, cyclization, and functional group transformations. A related compound, (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one , was synthesized with a specific activity aimed at imaging enzymes, showcasing the intricate synthetic routes these molecules may involve (Gao et al., 2013).

Molecular Structure Analysis

Molecular structure plays a crucial role in the physical and chemical properties of a compound. X-ray crystallography can provide detailed insights, as seen in the study of related triazenes and benzofurans, where the conformation and bonding patterns were elucidated (Little et al., 2008).

Chemical Reactions and Properties

The reactivity and interaction of benzofuran and piperazine derivatives with other molecules are central to their application in synthetic chemistry and drug development. For example, the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial activities, highlighting the importance of chemical reactions in enhancing biological activity (Mekky & Sanad, 2020).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are crucial for the practical use of any chemical compound. For instance, studies on similar compounds have focused on crystallographic analysis to determine their structure and potential interactions (Then et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of pharmaceutical agents. Research into the radical scavenging potency of related benzofuran derivatives has shown significant antioxidant properties, which could be indicative of the broader potential of similar compounds in therapeutic contexts (Then et al., 2017).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that future research could explore the potential of this compound and similar benzofuran derivatives in medical applications.

properties

IUPAC Name

methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-24-9-11-25(12-10-24)18-8-7-16(22(27)28-2)13-17(18)23-21(26)20-14-15-5-3-4-6-19(15)29-20/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCGWIJFXEQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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